Ethyl 4-fluorocyclohex-3-ene-1-carboxylate
Overview
Description
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13FO2 and a molecular weight of 172.20 g/mol . It is a colorless liquid that is used as a building block in various chemical syntheses . The compound is characterized by the presence of a fluorine atom on the cyclohexene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluorocyclohex-3-ene-1-carboxylate typically involves the fluorination of a cyclohexene derivative followed by esterification. One common method includes the reaction of 4-fluorocyclohex-3-ene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexene derivatives.
Scientific Research Applications
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-fluorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chlorocyclohex-3-ene-1-carboxylate
- Ethyl 4-bromocyclohex-3-ene-1-carboxylate
- Ethyl 4-iodocyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom increases the compound’s stability and reactivity, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
ethyl 4-fluorocyclohex-3-ene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDWYRGBBWDLTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267659 | |
Record name | Ethyl 4-fluoro-3-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452333-58-3 | |
Record name | Ethyl 4-fluoro-3-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452333-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-fluoro-3-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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